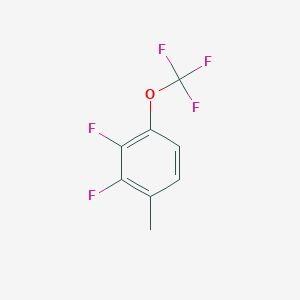

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

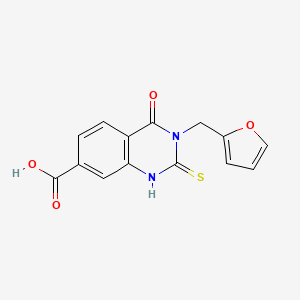

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene, also known as DFM, is a fluorinated aromatic compound that belongs to the family of fluoroaromatics. It has a molecular weight of 212.12 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,3-difluoro-4-methylphenyl trifluoromethyl ether . The InChI code is 1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 .Applications De Recherche Scientifique

Synthesis of Organofluorine Compounds

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene is utilized in the synthesis of various organofluorine compounds. By treating (trifluoromethoxy)benzene with electrophiles, this compound acts as a key intermediate, offering access to ortho-substituted derivatives. This process demonstrates the compound's versatility in creating new organofluorine compounds with high yields, showcasing its importance in organic chemistry (Castagnetti & Schlosser, 2001).

Generation of Arynes and Naphthalenes

The compound plays a critical role in the generation of arynes and naphthalenes. Treatment with lithium diisopropylamide and subsequent reactions lead to the production of 1,2-dehydro-3-(trifluoromethoxy)benzene. These arynes can be intercepted in situ with furan, leading to cycloadducts, which are then used to produce 1- and 2-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).

Catalysis and Electrophilic Trifluoromethylation

This compound is involved in catalytic processes, particularly in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This reaction, typically carried out in chloroform at 70 °C, is pivotal in producing various products with up to 77% yield, indicating its effectiveness in catalytic reactions (Mejía & Togni, 2012).

Synthesis of Trifluoromethoxylated Aniline Derivatives

The compound is instrumental in synthesizing trifluoromethoxylated aniline derivatives, which possess significant pharmacological and biological properties. This process involves a user-friendly protocol that highlights the compound's role in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Versatility in Coordination Chemistry

It also finds application in coordination chemistry, particularly in the formation of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. This application is crucial in understanding the interactions and coordination properties of fluorocarbons (Plenio, Hermann, & Diodone, 1997).

Propriétés

IUPAC Name |

2,3-difluoro-1-methyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-4-2-3-5(7(10)6(4)9)14-8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYOUQAQRFQEBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)

![1-Bromo-2-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2421457.png)

![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)

![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)

![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)

![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)